N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-furamide
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Overview
Description
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-furamide is a chemical compound with the molecular formula C16H19N3O4S It is characterized by the presence of a piperazine ring, a sulfonyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-furamide typically involves the reaction of 4-[(4-methyl-1-piperazinyl)sulfonyl]aniline with 2-furoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-furamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-furamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-furamide involves its interaction with specific molecular targets. The compound is known to bind to GABA receptors, leading to hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms. This mechanism is particularly relevant in its potential use as an anthelmintic agent .
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide sulphonamides: These compounds share structural similarities with N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-furamide and exhibit comparable biological activities.
Phenoxy acetamide derivatives: These compounds also contain sulfonyl and amide groups and are studied for their pharmacological properties.
Uniqueness
This compound is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The combination of the piperazine and sulfonyl groups further enhances its potential as a versatile compound in various applications .
Properties
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-18-8-10-19(11-9-18)24(21,22)14-6-4-13(5-7-14)17-16(20)15-3-2-12-23-15/h2-7,12H,8-11H2,1H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFXIMOKNSXXKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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